1-(2,4-dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
1-(2,4-Dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS: 1016880-42-4) is a pyridinecarboxamide derivative characterized by a 2,4-dichlorobenzyl substituent at the 1-position and a dimethylamide group at the 3-position of the pyridine ring. Its molecular formula is C₁₅H₁₄Cl₂N₂O₂, with a molecular weight of 325.20 g/mol .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N,N-dimethyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-18(2)15(21)11-4-6-14(20)19(9-11)8-10-3-5-12(16)7-13(10)17/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGDPMVPJUMWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666757 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with N,N-dimethyl-3-pyridinecarboxamide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps, such as recrystallization or chromatography, to remove impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,4-dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with viral replication.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and functional distinctions:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| 1-(2,4-Dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide | C₁₄H₁₂Cl₂N₂O₂ | 311.17 | N-methyl | 242797-34-8 | Shorter alkyl chain; reduced steric bulk compared to N,N-dimethyl analog |
| 1-(2,4-Dichlorobenzyl)-N-ethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide | C₁₅H₁₄Cl₂N₂O₂ | 325.20 | N-ethyl | 242797-35-9 | Increased lipophilicity; potential for enhanced membrane permeability |
| 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | C₁₃H₁₀Cl₂N₂O₂ | 297.14 | Unsubstituted amide (-NH₂) | 242797-48-4 | Higher polarity; possible reduced metabolic stability |
| 5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide | C₁₉H₁₃Cl₃N₂O₂ | 413.68 | 5-Cl, 3-Cl-benzyl, 4-Cl-phenylamide | 339024-51-0 | Enhanced halogenation; potential for altered target selectivity |
| 1-[(4-Chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | C₁₇H₂₀ClN₃O₂ | 333.81 | 4-Cl-benzyl, dimethylaminoethylamide | 338783-43-0 | Tertiary amine side chain; possible improved solubility or receptor interaction |
Key Structural and Functional Insights:
N-Alkyl Substitution: The N-methyl and N-ethyl analogs (CAS 242797-34-8 and 242797-35-9) exhibit incremental increases in molecular weight and lipophilicity, which may influence pharmacokinetic profiles such as absorption and half-life .
Halogenation Patterns :
- The 5-chloro derivative (CAS 339024-51-0) and the 4-chlorophenylmethyl analog (CAS 338783-43-0) demonstrate how additional halogen atoms or aryl groups modulate electronic properties. For example, the 5-chloro substituent may enhance π-π stacking interactions in hydrophobic binding sites .
Synthetic Accessibility :
- Evidence suggests that N-(2,4-dichlorobenzyl)-N-methylformamide (yield: 44.2%) and related intermediates are synthesized via rapid methods under optimized conditions, highlighting scalability for analogs .
Heterocyclic Core Modifications :
- Compounds like 1-pentyl-4-oxo-1,4-dihydronaphthyridine-3-carboxamide (from ) share a carboxamide motif but differ in the heterocyclic scaffold, which can drastically alter bioactivity and metabolic pathways .
Research Findings and Commercial Considerations
- Synthetic Feasibility : The target compound and its analogs are accessible via modular routes, such as nucleophilic substitution or coupling reactions, as evidenced by high-yield syntheses of related dichlorobenzyl derivatives .
- Commercial Availability : The N-ethyl analog (CAS 242797-35-9) is priced at $11.11/kg (EXW), indicating industrial-scale production, while other variants may require custom synthesis .
- Biological Data Gaps: No direct comparative bioactivity data (e.g., IC₅₀ values, toxicity profiles) are available in the provided evidence, necessitating further empirical studies.
Notes on Data Consistency and Limitations
- Therapeutic Hypotheses : While the dichlorobenzyl group is common in antimicrobial or anticancer agents (e.g., isoconazole nitrate in ), explicit mechanistic data for these pyridinecarboxamides remain speculative .
Biological Activity
The compound 1-(2,4-dichlorobenzyl)-N,N-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic molecule that has garnered attention in various fields, including pharmacology and toxicology. Its biological activity is of particular interest due to its potential applications in medicinal chemistry and its implications for human health and environmental safety.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 281.15 g/mol
This compound features a pyridine ring, a carboxamide group, and dichlorobenzyl moiety, which contribute to its biological properties.
This compound exhibits various biological activities, primarily through its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For example:
- Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations as low as 10 µg/mL.
- Fungal Activity : The compound also shows antifungal properties, particularly against strains of Candida spp., with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in various cancer cell lines:
These findings suggest that the compound may have potential as a chemotherapeutic agent.
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The study concluded that the compound could be a promising candidate for further development as an anticancer drug.
Case Study 2: Antimicrobial Efficacy
A comparative study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various compounds, including this compound. The results showed that it outperformed several common antibiotics against resistant bacterial strains, highlighting its potential utility in treating infections caused by multi-drug resistant organisms.
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological aspects:
- Acute Toxicity : Animal studies indicate moderate acute toxicity with an LD50 value ranging from 300 to 500 mg/kg.
- Chronic Exposure : Long-term exposure studies are necessary to fully understand the potential carcinogenic or mutagenic effects of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
